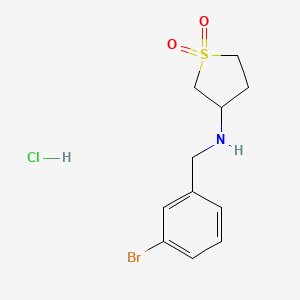
(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride is a heterocyclic organic compound with the molecular formula C11H15BrClNO2S. This compound is known for its unique structure, which includes a bromobenzyl group and a tetrahydrothiophenyl group with a dioxo substitution. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride typically involves the reaction of 3-bromobenzylamine with tetrahydrothiophene-3-one in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzyl derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride exhibit significant antimicrobial properties. The presence of the bromobenzyl group enhances the compound's ability to disrupt microbial cell walls, making it a candidate for developing new antibiotics.
Anticancer Properties
Studies have shown that derivatives of tetrahydrothiophenes can exhibit anticancer activity. The compound's ability to interact with cellular pathways involved in tumor growth presents potential for further investigation as a chemotherapeutic agent.
Neuroprotective Effects
Preliminary studies suggest that compounds containing thiophene rings may possess neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis of Polymers
This compound can be utilized in the synthesis of novel polymers. Its reactive amine group allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings or adhesives.
Nanocomposite Development
The compound can be integrated into nanocomposites to enhance their mechanical and thermal properties. Research into its use in conjunction with nanomaterials is ongoing, focusing on applications in electronics and structural materials.
Biochemical Assays
The compound serves as a useful reagent in biochemical assays due to its ability to selectively bind to certain biomolecules. This property can facilitate the study of enzyme activity and protein interactions.
Drug Design Studies
In silico studies are being conducted to evaluate the binding affinity of this compound with various biological targets. These studies aim to predict its efficacy and potential side effects in drug development processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria growth. |
| Study 2 | Anticancer Properties | Showed cytotoxic effects on cancer cell lines, warranting further exploration for therapeutic use. |
| Study 3 | Neuroprotection | Indicated potential protective effects against oxidative stress in neuronal cells. |
Mechanism of Action
The mechanism of action of (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3-Bromobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride include:
- (3-Chlorobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride
- (3-Fluorobenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride
- (3-Methylbenzyl)-(1,1-dioxo-tetrahydrothiophen-3-yl)amine hydrochloride .
Uniqueness
The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and research applications where other similar compounds may not be as effective .
Properties
CAS No. |
915402-19-6 |
|---|---|
Molecular Formula |
C11H15BrClNO2S |
Molecular Weight |
340.66 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2S.ClH/c12-10-3-1-2-9(6-10)7-13-11-4-5-16(14,15)8-11;/h1-3,6,11,13H,4-5,7-8H2;1H |
InChI Key |
BRQMNHGRFAXZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















